![molecular formula C15H25ClO4 B14409860 9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid CAS No. 83235-36-3](/img/structure/B14409860.png)
9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid is an organic compound with a complex structure that includes a chlorine atom, a methyl group, and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid typically involves multiple steps, including the formation of the oxane ring and the introduction of the chlorine and methyl groups. Common synthetic routes may involve the use of starting materials such as alkenes and alcohols, followed by chlorination and methylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological pathways. The exact mechanism may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A compound with a similar oxane ring structure.
Lithium mupirocin: Contains a similar non-4-enoic acid structure.
Various oxane derivatives: Compounds with similar ring structures and functional groups.
Uniqueness
9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid is unique due to the specific combination of its functional groups and the presence of the chlorine atom
Eigenschaften
CAS-Nummer |
83235-36-3 |
|---|---|
Molekularformel |
C15H25ClO4 |
Molekulargewicht |
304.81 g/mol |
IUPAC-Name |
9-chloro-4-methyl-8-(oxan-2-yloxy)non-4-enoic acid |
InChI |
InChI=1S/C15H25ClO4/c1-12(8-9-14(17)18)5-4-6-13(11-16)20-15-7-2-3-10-19-15/h5,13,15H,2-4,6-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
BURRHSMOWHLDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(CCl)OC1CCCCO1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


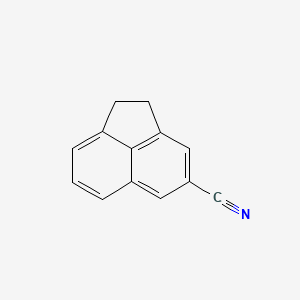
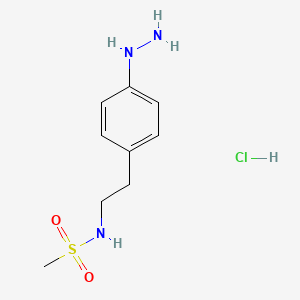
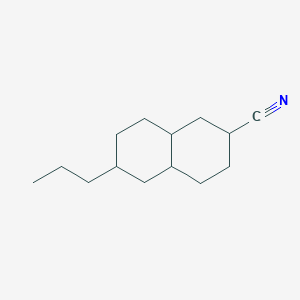
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
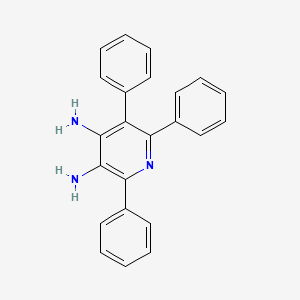
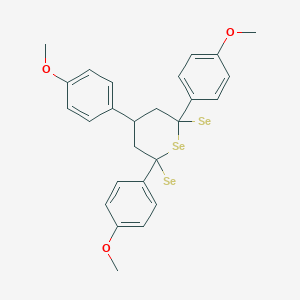
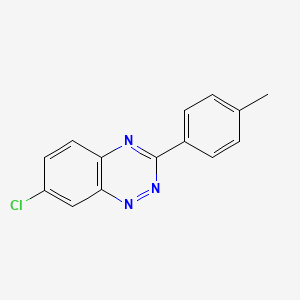
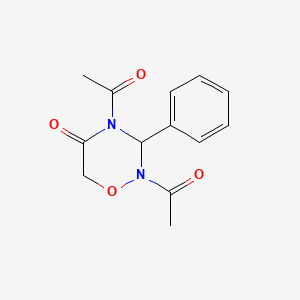

![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
